molecular formula C6H14ClNO2S B13712324 Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride

Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride

Cat. No.: B13712324
M. Wt: 199.70 g/mol
InChI Key: ITHGGMSDPOKFOA-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride typically involves the reaction of 2-amino-3-mercapto-3-methylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. This interaction is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with thiol groups makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

methyl 2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(2,10)4(7)5(8)9-3;/h4,10H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHGGMSDPOKFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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